![molecular formula C24H24N4O2S B2410264 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide CAS No. 1251552-97-2](/img/structure/B2410264.png)
2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide” is a complex organic molecule. It is a derivative of the pyrrolopyrimidine class of compounds . The molecular formula of this compound is C23H19F3N4O2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The compound also contains an acetamide group and a methylsulfanyl group attached to a benzyl group .
Wissenschaftliche Forschungsanwendungen
Antifolate Activity and Antitumor Agents
- Design and Synthesis for Antifolate Activity : Studies have demonstrated the synthesis of classical antifolate compounds aimed at inhibiting DHFR, an enzyme critical for DNA synthesis in cancer cells. These compounds, including variants of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide, have shown significant inhibition of human DHFR and potent antitumor activities in various tumor cell cultures, underscoring their potential as antitumor agents (Gangjee et al., 2007).
Crystal Structure Insights
- Molecular Conformation : The crystal structures of related compounds have provided insights into their folded conformation, which is crucial for their interaction with biological targets. These structures help in understanding the compound's mechanism of action and optimizing its antitumor efficacy (Subasri et al., 2016).
Dual Inhibition of TS and DHFR
- Design for Dual Inhibition : Research has focused on designing compounds that not only target DHFR but also inhibit thymidylate synthase (TS), another enzyme vital for DNA synthesis in rapidly dividing cancer cells. This dual inhibition strategy enhances the compound's antitumor potential, with some synthesized analogues showing remarkable inhibitory potency against both enzymes and a range of tumor cell lines (Gangjee et al., 2008).
Synthesis and Characterization
- Novel Heterocyclic Compounds : The synthesis and characterization of novel heterocyclic compounds bearing the sulfamido moiety have been explored for their antimicrobial activities. These studies expand the application of related compounds beyond antitumor activities, indicating their versatility in scientific research (Nunna et al., 2014).
Potential Antitumor Agents
- Design and Synthesis as Antitumor Agents : Extensive research into the design and synthesis of compounds as potential antitumor agents has highlighted the importance of specific structural features for enhanced activity. This includes modifications aimed at inhibiting both TS and DHFR, revealing a promising avenue for the development of new cancer therapies (Gangjee et al., 2006).
Zukünftige Richtungen
Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, studies could investigate its potential biological activities and safety profile. Given the wide range of biological activities exhibited by structurally similar compounds, this compound may have potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-27-16-26-22-20(18-7-5-4-6-8-18)14-28(23(22)24(27)30)15-21(29)25-13-17-9-11-19(31-2)12-10-17/h4-12,14,16H,3,13,15H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWRCZIOMIOACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

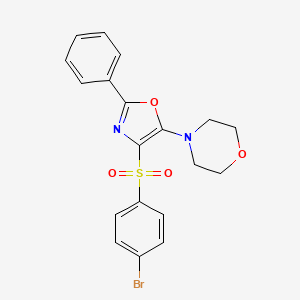
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
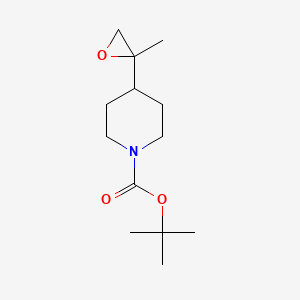
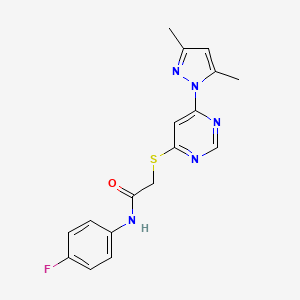

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)
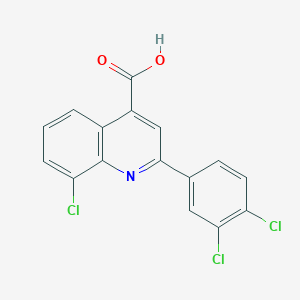
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
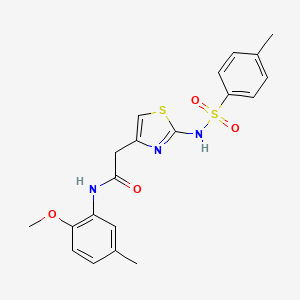
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)